6,8-Dichloroflavone
Overview
Description
6,8-Dichloroflavone is a chemical compound with the molecular formula C15H8Cl2O2 . It has an average mass of 291.129 Da and a monoisotopic mass of 289.990143 Da .
Synthesis Analysis
The synthesis of 6,8-Dichloroflavone involves several steps. A novel one-pot synthesis of flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another synthesis method involves the reaction conditions of sodium hydrogen sulfate and silica gel in toluene for 3 hours under heating .Molecular Structure Analysis
The molecular structure of 6,8-Dichloroflavone has been studied using experimental and theoretical vibrational spectral results . The FT-IR and FT-Raman spectra of the compounds have been recorded .Chemical Reactions Analysis
The chemical reactions involving 6,8-Dichloroflavone include its synthesis, which involves sodium hydrogen sulfate and silica gel in toluene .Physical And Chemical Properties Analysis
6,8-Dichloroflavone has a molecular formula of C15H8Cl2O2 and a molecular weight of 291.13 .Scientific Research Applications
Molecular Structure Studies : It is utilized for studying molecular structures and their vibrational spectral results (Erdoğdu, Unsalan, & Güllüoǧlu, 2010).
Cancer Research : The compound inhibits skin tumor initiation by polycyclic hydrocarbons like 3-methylcholanthrene and 7,12-dimethylbenz(a)anthracene (Slaga et al., 1977).
Enzyme Activity Studies : It significantly increases the content of total cytochrome P-450 in microsomes, potentially affecting liver enzymes (Yamamoto & Kato, 1992).
Viral Research : 6,4'-dichloroflavan and its derivatives inhibit viral antigen synthesis during hepatitis A virus multiplication in Frp/3 cells (Superti et al., 1989).
Oxidase Inhibition : 6,8-benzoflavone has potential as a mixed-function oxidase inhibitor in hepatic microsomes from ethanol- and phenobarbital-induced rats (Nesnow, 1979).
Anti-HIV Activity : Optimizing the anti-HIV activity of 6,8-diprenylaromadendrin (6,8-DAD) may offer an innovative means for controlling viral replication of HIV (Ifail, 1942).
Cancer Prevention : Topical application of 7,8-benzoflavone drastically decreases tumor initiation in mouse skin by DMBA, suggesting a potential role in cancer prevention (Pyerin & Hecker, 1980).
Breast Cancer Research : Alpha-naphthoflavone inhibits TCDD-induced CYP1A1 gene expression and acts as an anti-antiestrogen in MCF-7 human breast cancer cells (Merchant, Krishnan, & Safe, 1993).
Enzyme Inhibition : 7,8-benzoflavone inhibits aryl hydrocarbon (benzo(a)pyrene) hydroxylase 2 in hepatic microsomes from methylcholanthrene-treated male rats, but not in hepatic microsomes from control or phenobarbital-treated (Wiebel et al., 1971).
Safety And Hazards
The safety data sheet for 6,8-Dichloroflavone can be viewed and downloaded for free at Echemi.com . It provides information on hazards identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
6,8-dichloro-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMGCDYCMWRPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350986 | |
Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloroflavone | |
CAS RN |
100914-20-3 | |
Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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